molecular formula C24H26N4O4 B14871188 6-(3-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

6-(3-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B14871188
M. Wt: 434.5 g/mol
InChI Key: PIIIXYCYBCOAOE-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form 3-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 6-(3-methoxyphenyl)pyridazin-3(2H)-one. The final step involves the reaction of this intermediate with 1-(2-methoxyphenyl)piperazine and an appropriate acylating agent under controlled conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield phenolic derivatives, while reduction of the carbonyl group may produce hydroxyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent targeting specific receptors or enzymes.

    Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and piperazine groups may contribute to its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Urapidil: An α-blocker with a similar piperazine structure, used to treat hypertension.

    Para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects, used in “party pills”.

Uniqueness

6-(3-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is unique due to its specific combination of methoxyphenyl and piperazine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

6-(3-methoxyphenyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one

InChI

InChI=1S/C24H26N4O4/c1-31-19-7-5-6-18(16-19)20-10-11-23(29)28(25-20)17-24(30)27-14-12-26(13-15-27)21-8-3-4-9-22(21)32-2/h3-11,16H,12-15,17H2,1-2H3

InChI Key

PIIIXYCYBCOAOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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